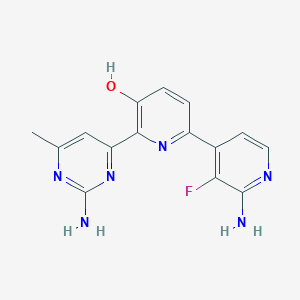
Tanuxiciclib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tanuxiciclib is a synthetic organic compound classified as a cyclin dependent kinase inhibitor . It was revealed in the World Health Organization’s proposed International Nonproprietary Names list in January 2022 . The compound is known for its anti-proliferative activity against human colon cancer cells .
Méthodes De Préparation
The synthesis of Tanuxiciclib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
Tanuxiciclib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tanuxiciclib has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cyclin dependent kinase inhibitors.
Biology: It is used to study cell cycle regulation and the role of cyclin dependent kinases in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in inhibiting the proliferation of cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Tanuxiciclib exerts its effects by inhibiting cyclin dependent kinases, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting these enzymes, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include cyclin dependent kinase 1, cyclin dependent kinase 2, cyclin dependent kinase 4, cyclin dependent kinase 5, and cyclin dependent kinase 6 .
Comparaison Avec Des Composés Similaires
Tanuxiciclib is unique in its structure and mechanism of action compared to other cyclin dependent kinase inhibitors. Similar compounds include:
Palbociclib: Another cyclin dependent kinase inhibitor used in the treatment of breast cancer.
Ribociclib: A cyclin dependent kinase inhibitor used in combination with other drugs for the treatment of breast cancer.
Abemaciclib: A cyclin dependent kinase inhibitor used in the treatment of various cancers.
This compound stands out due to its specific activity against human colon cancer cells and its potential for broader therapeutic applications .
Propriétés
Numéro CAS |
1983983-64-7 |
|---|---|
Formule moléculaire |
C15H13FN6O |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol |
InChI |
InChI=1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22) |
Clé InChI |
UQHDKUFLWKTTDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


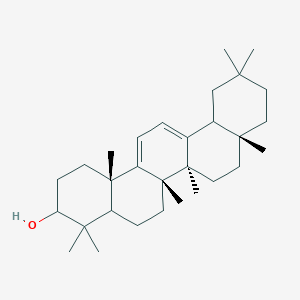


![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

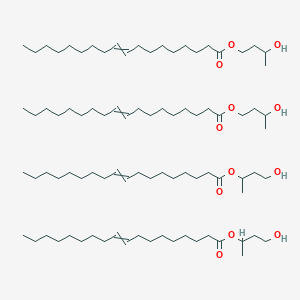
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
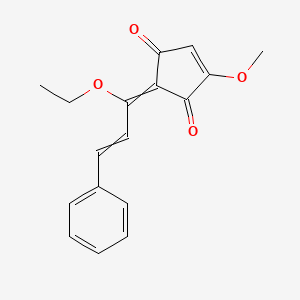
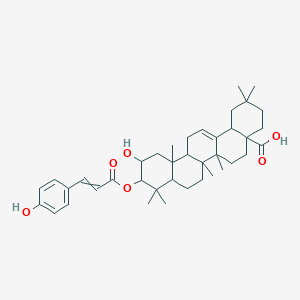
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
